molecular formula C11H10BF3N2O4 B1450275 6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1802736-35-1

6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1450275
M. Wt: 302.02 g/mol
InChI Key: QFNWEZKEFLNTHZ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Physical And Chemical Properties Analysis

TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

6-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BF3N2O4/c1-17-5-9(18)20-12(21-10(19)6-17)8-3-2-7(4-16-8)11(13,14)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNWEZKEFLNTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
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6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 3
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6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 4
6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 5
6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione

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